molecular formula C23H26N2O3 B2819704 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 941870-31-1

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2819704
CAS No.: 941870-31-1
M. Wt: 378.472
InChI Key: YCZRTGVEOHCJBI-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a naphthalene ring, and a dimethoxybenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the alkylation of 2,3-dimethoxybenzoic acid with a suitable alkyl halide to form an ester intermediate.

    Amidation Reaction: The ester is then converted to the corresponding amide by reacting with an amine, such as dimethylamine, under appropriate conditions.

    Naphthalene Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and biochemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the aromatic rings may facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-2,3-dimethoxybenzamide: Lacks the naphthalene ring, which may result in different biological activities.

    N-(2-(dimethylamino)-2-(phenyl)ethyl)-2,3-dimethoxybenzamide: Contains a phenyl ring instead of a naphthalene ring, potentially altering its chemical and biological properties.

Uniqueness

The presence of the naphthalene ring in N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide distinguishes it from similar compounds, potentially enhancing its binding affinity to certain molecular targets and influencing its overall biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-25(2)20(18-12-7-10-16-9-5-6-11-17(16)18)15-24-23(26)19-13-8-14-21(27-3)22(19)28-4/h5-14,20H,15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZRTGVEOHCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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